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molecular formula C8H6ClIN2O B8674937 6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine

6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine

Cat. No. B8674937
M. Wt: 308.50 g/mol
InChI Key: LCVCDNHWCWKPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759337B2

Procedure details

1,8-diazabicyclo[5.4.0]undec-7-ene (0.102 g, 0.670 mmol) was added to a solution of 4-chloro-2-fluoro-N′-hydroxy-3-iodo-N-methylbenzamidine (0.200 g, 0.609 mmol) in THF (2 mL) in a sealed microwave tube. The reaction mixture was heated in a microwave at 165° C. for 80 min. The resulting mixture was purified by flash chromatography on silica gel (dichloromethane:hexane 10:90) to give 6-chloro-7-iodo-N-methylbenzo[d]isoxazol-3-amine as an off white solid. MS (ESI, pos.ion) m/z: 308.9 (M+1)
Quantity
0.102 g
Type
reactant
Reaction Step One
Name
4-chloro-2-fluoro-N′-hydroxy-3-iodo-N-methylbenzamidine
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N12CCCN=C1CCCCC2.[Cl:12][C:13]1[CH:23]=[CH:22][C:16]([C:17]([NH:20][CH3:21])=[N:18][OH:19])=[C:15](F)[C:14]=1[I:25]>C1COCC1>[Cl:12][C:13]1[CH:23]=[CH:22][C:16]2[C:17]([NH:20][CH3:21])=[N:18][O:19][C:15]=2[C:14]=1[I:25]

Inputs

Step One
Name
Quantity
0.102 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
4-chloro-2-fluoro-N′-hydroxy-3-iodo-N-methylbenzamidine
Quantity
0.2 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=NO)NC)C=C1)F)I
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was purified by flash chromatography on silica gel (dichloromethane:hexane 10:90)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C2=C(C(=NO2)NC)C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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